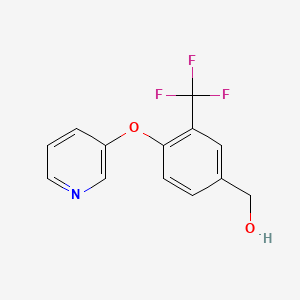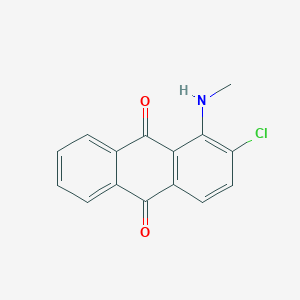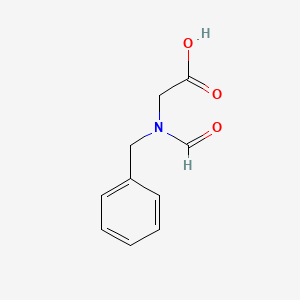
N-benzyl-N-formylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-formylglycine is an organic compound that features a benzyl group attached to a formylamino group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-formylglycine typically involves the formylation of benzylamine followed by the introduction of an acetic acid group. One common method is the reaction of benzylamine with formic acid under reflux conditions to form N-formylbenzylamine. This intermediate can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-formylglycine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an amine.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sulfuric acid (H₂SO₄) as a catalyst for esterification with alcohols.
Major Products Formed
Oxidation: Benzyl acetic acid.
Reduction: Benzylaminoacetic acid.
Substitution: Benzyl-formylamino acetate.
Applications De Recherche Scientifique
N-benzyl-N-formylglycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-N-formylglycine involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Lacks the formyl and acetic acid groups, making it less versatile in chemical reactions.
Formylaminoacetic acid: Does not have the benzyl group, which may reduce its bioavailability.
Benzyl acetic acid: Lacks the formylamino group, limiting its potential interactions with enzymes.
Uniqueness
N-benzyl-N-formylglycine is unique due to the presence of both the benzyl and formylamino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-[benzyl(formyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-11(7-10(13)14)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) |
Clé InChI |
AAVBUBYHWNZBIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


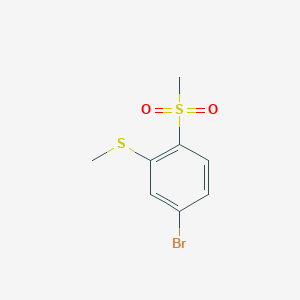
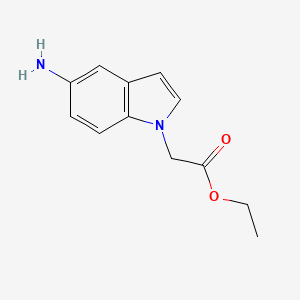
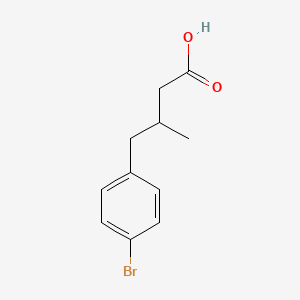
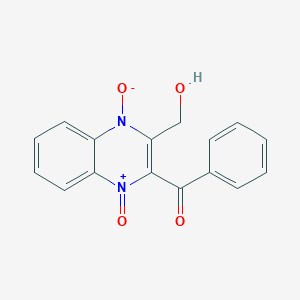
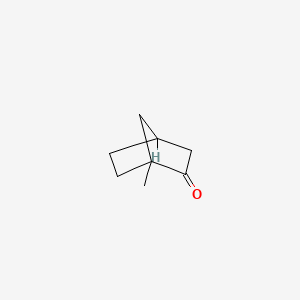

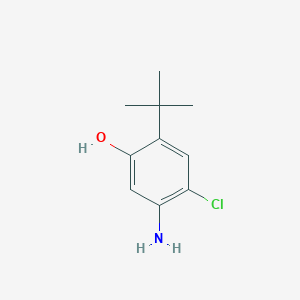
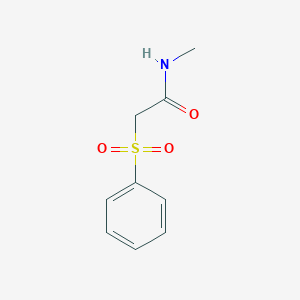
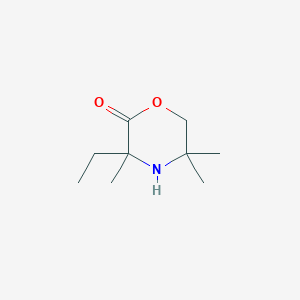
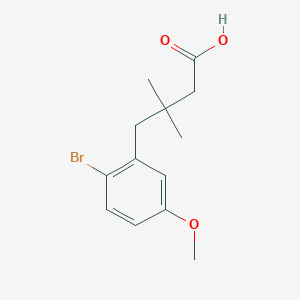
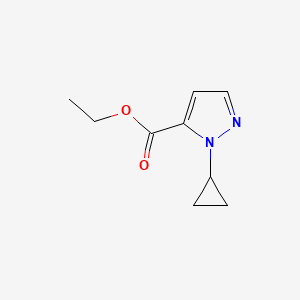
![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)
